1-Tetradecyl-pyrrole-2,5-dione
Overview
Description
1-Tetradecyl-pyrrole-2,5-dione is a chemical compound with the molecular formula C18H31NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecyl-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of tetradecylamine with maleic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecyl-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-Tetradecyl-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tetradecyl-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Hexadecyl-pyrrole-2,5-dione
- 1-Octadecyl-pyrrole-2,5-dione
- 1-Dodecyl-pyrrole-2,5-dione
Comparison: 1-Tetradecyl-pyrrole-2,5-dione is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it valuable for specific applications where these properties are critical .
Properties
IUPAC Name |
1-tetradecylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17(20)14-15-18(19)21/h14-15H,2-13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQMDCGTDRRHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411320 | |
Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47150-19-6 | |
Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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